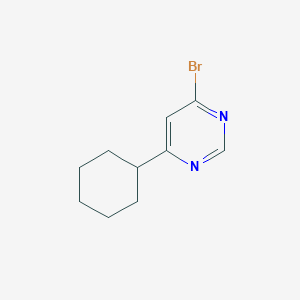

4-Bromo-6-cyclohexylpyrimidine

Vue d'ensemble

Description

4-Bromo-6-cyclohexylpyrimidine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a bromine atom and a cyclohexyl group attached to the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyclohexylpyrimidine typically involves the bromination of 6-cyclohexylpyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: large-scale synthesis would likely involve similar bromination reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-6-cyclohexylpyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, and sodium thiolate (NaSR) for thiolation. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Reactions: Products include 6-cyclohexylpyrimidine derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds with diverse substituents on the pyrimidine ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Bromo-6-cyclohexylpyrimidine has been identified as a valuable scaffold for the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cellular processes such as growth, proliferation, and survival. The compound has shown promise in the following areas:

- PI3K Inhibition : Research indicates that derivatives of this compound can effectively inhibit PI3K δ, a subtype implicated in various blood cancers and autoimmune diseases. For instance, analogues derived from this compound demonstrated significant inhibitory activity against PI3K δ, with some achieving over 87% inhibition at specific concentrations .

- Therapeutic Potential : The selective inhibition of PI3K δ is particularly relevant for treating conditions like chronic lymphocytic leukemia and rheumatoid arthritis. Compounds based on the this compound structure are being investigated for their ability to provide therapeutic benefits similar to existing drugs like idelalisib but with fewer side effects .

Inflammatory Disorders and Pain Management

Another notable application of this compound is its potential role in modulating the MRGPR X2 receptor, which is associated with pseudo-allergic reactions and inflammatory disorders. The compound has been explored for its efficacy in treating conditions such as:

- Chronic Pain : By targeting the MRGPR X2 receptor, compounds derived from this compound may offer new avenues for pain management, particularly in conditions resistant to conventional therapies .

- Inflammatory Diseases : The modulation of MRGPR X2 also suggests potential applications in treating inflammatory bowel disease, asthma, and other related disorders .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications to its structure can enhance biological activity. Research has focused on:

- Optimization of Inhibitory Activity : Systematic alterations to the cyclohexyl group or bromine substitution have been shown to affect the binding affinity and selectivity towards target kinases . This knowledge is critical for designing more potent derivatives.

- Computational Modeling : Advanced computational methods have been employed to predict interactions between this compound derivatives and their biological targets, facilitating the rational design of new compounds with improved efficacy .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound derivatives in preclinical models:

Mécanisme D'action

The mechanism of action of 4-Bromo-6-cyclohexylpyrimidine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the cyclohexyl group contribute to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

4-Bromo-2,6-dimethylpyridine: Another brominated pyrimidine derivative used in similar applications.

6-Cyclohexyl-2,4-diaminopyrimidine: A compound with similar structural features but different functional groups.

Uniqueness: 4-Bromo-6-cyclohexylpyrimidine is unique due to the presence of both a bromine atom and a cyclohexyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields .

Activité Biologique

4-Bromo-6-cyclohexylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its brominated pyrimidine ring and cyclohexyl substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and other relevant pharmacological profiles.

- Molecular Formula : C11H12BrN3

- Molecular Weight : 265.14 g/mol

- CAS Number : 446273-59-2

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. In vitro assays demonstrated that certain pyrimidines effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cytotoxicity and Antiproliferative Activity

The antiproliferative activity of pyrimidine derivatives has been documented in various cancer cell lines. For example, derivatives have shown the ability to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as EGFR and AKT . The cytotoxic effects of this compound may be evaluated through assays measuring cell viability and apoptosis induction.

| Cell Line | % Inhibition | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | TBD | TBD |

| A549 (Lung Cancer) | TBD | TBD |

Case Study 1: Anti-inflammatory Activity

In a study focused on the anti-inflammatory potential of pyrimidine derivatives, compounds were administered in a carrageenan-induced paw edema model in rats. Results indicated that certain derivatives significantly reduced edema compared to controls, suggesting a promising therapeutic application for inflammatory diseases .

Case Study 2: Cytotoxicity in Cancer Models

Another investigation assessed the cytotoxic effects of various pyrimidine compounds on HCT116 colon cancer cells. The study revealed that specific derivatives led to a notable decrease in cell viability and increased apoptosis rates, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidines. Modifications at positions 2, 4, and 5 of the pyrimidine ring can enhance or diminish activity against specific biological targets. For instance, electron-donating groups at position 2 have been associated with increased anti-inflammatory potency .

Propriétés

IUPAC Name |

4-bromo-6-cyclohexylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSMFMPTOZFPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.